molecular formula C18H20ClN3 B5912180 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine

4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine

Cat. No. B5912180
M. Wt: 313.8 g/mol
InChI Key: YNLRVQKBJARIBM-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine, commonly known as CPP, is a chemical compound that has gained significant interest in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory formation.

Mechanism of Action

CPP acts as a competitive antagonist of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to a decrease in synaptic plasticity, which is essential for learning and memory formation. Moreover, CPP has been shown to have a neuroprotective effect by preventing the overstimulation of 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing neuronal damage, and having anticonvulsant properties. Moreover, CPP has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various neurological disorders.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor, making it a useful tool for studying the role of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor in various neurological disorders. Moreover, CPP is readily available and can be synthesized in large quantities. However, CPP has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the study of CPP, including its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, CPP's ability to modulate the release of various neurotransmitters makes it a potential treatment for various psychiatric disorders, such as depression and anxiety. Furthermore, the development of more selective 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor antagonists may lead to the discovery of new therapeutic targets for various neurological disorders.

Synthesis Methods

CPP can be synthesized using a variety of methods, including the condensation of 4-chlorobenzaldehyde with N-phenylethylene diamine, followed by cyclization with piperazine. Another method involves the reaction of 4-chlorobenzaldehyde with N-phenylethylene diamine in the presence of acetic acid, followed by cyclization with piperazine. Both methods yield CPP in good yields and high purity.

Scientific Research Applications

CPP has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPP is a selective antagonist of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Moreover, CPP has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

properties

IUPAC Name

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c1-15(16-5-3-2-4-6-16)20-22-13-11-21(12-14-22)18-9-7-17(19)8-10-18/h2-10H,11-14H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLRVQKBJARIBM-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine

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